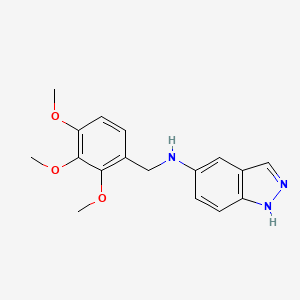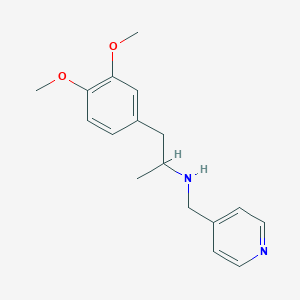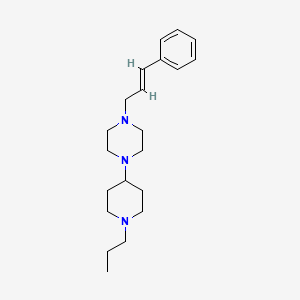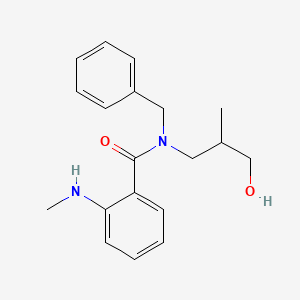![molecular formula C13H23N3 B3852919 N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)
N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine is a chemical compound that belongs to the class of imidazole-based compounds. It is commonly known as "NPC" and is used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
NPC acts as a modulator of various receptors in the central nervous system. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. NPC also binds to the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, NPC has been shown to bind to the histamine H1 receptor, which is involved in the regulation of inflammation and allergic responses.
Biochemical and Physiological Effects:
NPC has various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to lipopolysaccharide (LPS) stimulation. NPC has also been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, NPC has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPC in lab experiments is its ability to modulate the activity of various receptors in the central nervous system. This makes it a useful tool for studying the effects of receptor modulation on various physiological and pathological processes. However, one limitation of using NPC is its relatively low potency compared to other receptor modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Zukünftige Richtungen
There are several future directions for research on NPC. One direction is to investigate the potential therapeutic applications of NPC in various disease states, such as inflammation, epilepsy, and pain. Another direction is to develop more potent analogs of NPC that can be used in lab experiments to achieve more precise and specific receptor modulation. Additionally, further research is needed to fully elucidate the mechanism of action of NPC and its effects on various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
NPC has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to modulate the activity of certain receptors such as serotonin receptors, adrenergic receptors, and histamine receptors. NPC has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-4-7-13(6-3-1)15-8-5-10-16-11-9-14-12-16/h9,11-13,15H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWMNQPWQFUADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)cycloheptanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-ethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3852852.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)

![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B3852904.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
